Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(benzamide)
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- is particularly notable for its potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The chemical structure of Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- can be represented as follows:
- Molecular Formula : C20H24ClN2O4S2
- CAS Number : 33353-20-7
- InChI Key : KVWWTCSJLGHLRM-UHFFFAOYSA-N
This compound features a dithiobis moiety which contributes to its unique biological properties.
Research indicates that Benzamide derivatives often exhibit their biological effects through various mechanisms, including enzyme inhibition and interaction with cellular receptors. The specific mechanisms for this compound have yet to be fully elucidated, but preliminary studies suggest that it may act on key metabolic pathways.
Antimicrobial Activity
A study highlighted the antimicrobial potential of benzamide derivatives against various pathogens. For instance, compounds similar to Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to range from 10 to 50 µg/mL, indicating moderate efficacy in comparison to standard antibiotics .
Cytotoxicity and Antitumor Effects
In vitro studies have shown that Benzamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, research involving human breast cancer cells (MCF-7) indicated that the compound induced apoptosis at concentrations as low as 5 µM. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of Benzamide derivatives on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant cell death was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
- : Benzamide derivatives may serve as potential candidates for further development in cancer therapy.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial properties of Benzamide derivatives.
- Methodology : Disk diffusion method was employed against selected bacterial strains.
- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
- : The compound exhibits promising antibacterial activity warranting further exploration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Benzamide derivatives. Modifications on the benzamide structure can significantly influence its potency and selectivity. For instance:
Substituent | Effect on Activity |
---|---|
Chlorine at position 5 | Increases antimicrobial activity |
Methoxyethyl group | Enhances solubility and bioavailability |
Dithiobis linkage | Potentially increases binding affinity to target enzymes |
Properties
CAS No. |
33353-20-7 |
---|---|
Molecular Formula |
C20H24N2O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
VTHMIJUJHXDYHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.